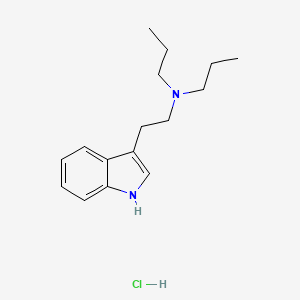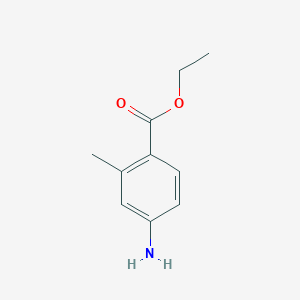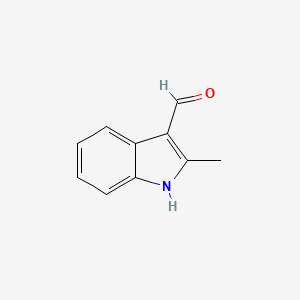
2-Methylindole-3-carboxaldehyde
Overview
Description
2-Methylindole-3-carboxaldehyde is a 2-substituted 1H-indole-3-carboxylate derivative . It is also known as 3-Formyl-2-methylindole .
Synthesis Analysis
2-Methylindole-3-carboxaldehyde can be prepared by reacting 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide . Oxidative activation of 2-methylindole-3-carboxaldehyde via N-heterocyclic carbene organocatalysis generates heterocyclic ortho-quinodimethane as a key intermediate .Molecular Structure Analysis
The molecular formula of 2-Methylindole-3-carboxaldehyde is C10H9NO . The SMILES string representation isCc1[nH]c2ccccc2c1C=O . Chemical Reactions Analysis
2-Methylindole-3-carboxaldehyde has been used in the preparation of 1-phenylsulfonyl-2-methylindole-3-carboxaldehyde . It has also been used as a reactant for the preparation of various compounds, including tryptophan dioxygenase inhibitors, pyridyl-ethenyl-indoles as potential anticancer immunomodulators, fluorescent sensors (BODIPY), antimicrobial agents against methicillin-resistant Staphylococcus aureus, G protein-coupled receptor CRTh2 antagonists, inhibitors of PI3 kinase-α, antitubercular agents, anti-inflammatory agents, Mycobacterium tuberculosis protein tyrosine phosphatase B, glucocorticoid receptor ligands, and agents stimulating neurite outgrowth .Physical And Chemical Properties Analysis
2-Methylindole-3-carboxaldehyde is a brown powder . It has a melting point of 200-201 °C (lit.) .Scientific Research Applications
Environmental Remediation
2-Methylindole-3-carboxaldehyde, a variant of indole derivatives, has potential applications in environmental remediation. For instance, Hu et al. (2022) explored the degradation of 3-methylindole, a major pollutant in livestock compost, using microorganisms. Their study found that specific bacteria could effectively degrade 3-methylindole, leading to the production of various metabolites including indole-3-carboxaldehyde. This research suggests potential uses of such compounds in environmental cleanup, particularly in controlling malodorous gas pollution in livestock and poultry industries (Hu et al., 2022).
Chemical Synthesis and Structural Analysis
In chemical synthesis, 2-methylindole-3-carboxaldehyde plays a role in the formation of various complex molecules. Janes et al. (2001) studied the structure of 1-methylindole-3-carboxaldehyde oxime derivatives, providing insights into the geometry of these compounds. Their research contributes to a better understanding of the molecular structure of related indole derivatives (Janes et al., 2001).
Chen et al. (2013) demonstrated the use of 2-methylindole-3-carboxaldehyde in N-heterocyclic carbene organocatalysis. Their research showed the formation of a heterocyclic ortho-quinodimethane as a key intermediate, indicating the potential for such compounds in complex organic synthesis (Chen et al., 2013).
Development of Novel Materials
The application of 2-methylindole-3-carboxaldehyde extends to the development of new materials. Gnida et al. (2019) investigated the thermal, optical, and electrochemical properties of unsymmetrical and symmetrical azomethines, derived from the condensation reaction involving 1-methylindole-3-carboxaldehyde. Their findings on the properties of these compounds contribute to advancements in material science, particularly in the creation of amorphous materials and light-emitting diodes (Gnida et al., 2019).
Catalysis and Chemical Reactions
2-Methylindole-3-carboxaldehyde is also significant in catalysis and other chemical reactions. Naskar et al. (2008) described the synthesis of triindolylmethanes using indole-3-carboxaldehyde, where the compound acts as a formyl donor. This research highlights its role in facilitating environmentally friendly reactions and the formation of complex organic products (Naskar et al., 2008).
Corrosion Inhibition
Another application of 2-methylindole-3-carboxaldehyde is in the field of corrosion inhibition. Ashhari and Sarabi (2015) explored the effects of indole-3-carbaldehyde and 2-methylindole on mild steel corrosion in acidic environments. Their findings indicate that these compounds, including variants of 2-methylindole-3-carboxaldehyde, can significantly inhibit corrosion, making them useful in industrial applications for metal preservation (Ashhari & Sarabi, 2015).
Safety And Hazards
properties
IUPAC Name |
2-methyl-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-9(6-12)8-4-2-3-5-10(8)11-7/h2-6,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYZIVXOEJNAIBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1063853 | |
| Record name | 1H-Indole-3-carboxaldehyde, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1063853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylindole-3-carboxaldehyde | |
CAS RN |
5416-80-8 | |
| Record name | 2-Methylindole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5416-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Formyl-2-methylindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005416808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylindole-3-carboxaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11895 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Indole-3-carboxaldehyde, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Indole-3-carboxaldehyde, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1063853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-1H-indole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.102 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-FORMYL-2-METHYLINDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R0Y4EK4FX7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

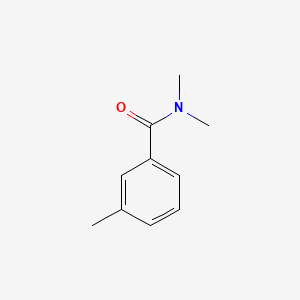
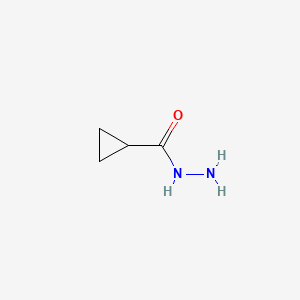
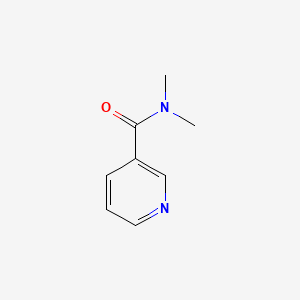
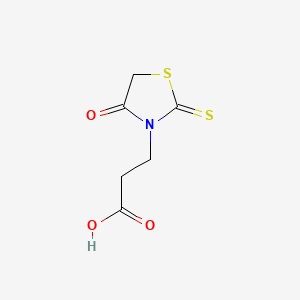
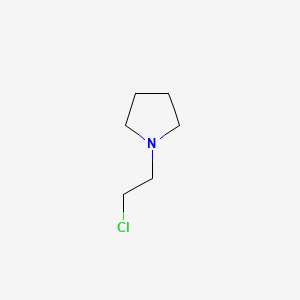
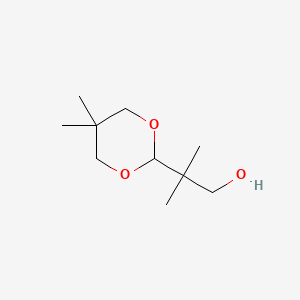
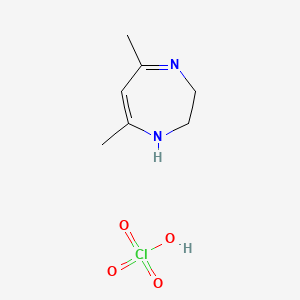

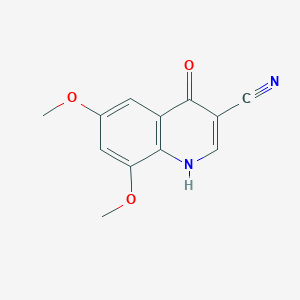
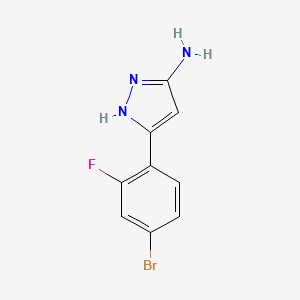
![3-[1-(tert-Butoxycarbonyl)indol-3-yl]butanoic acid](/img/structure/B1346841.png)

